1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
CAS No.:
Cat. No.: VC10970499
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O4S |
|---|---|
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
| Standard InChI Key | JJZSCTQSOKZQCP-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with an ethylsulfonyl group (-SO₂C₂H₅) and at the 4-position with a (4-methylphenoxy)acetyl moiety (-COCH₂OC₆H₄CH₃). This dual substitution pattern introduces both electron-withdrawing (sulfonyl) and electron-donating (phenoxy) groups, creating a polarized scaffold conducive to intermolecular interactions.
Physicochemical Properties
Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄S |
| Molecular Weight | 326.4 g/mol |
| IUPAC Name | 1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
| PubChem CID | 770526 |
The sulfonyl group enhances solubility in polar solvents, while the aromatic phenoxy moiety contributes to lipophilicity, suggesting balanced partition coefficients.
Synthetic Methodologies
General Synthesis Strategy
Although no direct synthesis protocol exists for this compound, analogous piperazine derivatives are typically synthesized through sequential nucleophilic substitutions and acylations. A plausible route involves:
-
Sulfonylation: Reacting piperazine with ethylsulfonyl chloride to form 1-(ethylsulfonyl)piperazine.
-
Acylation: Introducing the (4-methylphenoxy)acetyl group via Friedel-Crafts acylation or coupling reactions .
Optimization Challenges
Patent CN1257163C highlights critical factors in piperazine functionalization, including solvent selection (alcohol-water mixtures reduce side reactions) and alkali catalysts (e.g., K₂CO₃) . For this compound, controlling reaction stoichiometry is essential to prevent over-sulfonylation or competing N-acylation.
Comparative Pharmacological Profiling
While direct activity data are absent, structurally related compounds provide insights:
This compound’s sulfonyl group may enhance blood-brain barrier penetration compared to acetylated analogs, potentially expanding CNS applicability .
Research Gaps and Future Directions
Pharmacokinetic Studies
No ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) data exist. Priority investigations should include:
-
Solubility: Measuring logP via shake-flask method.
-
Metabolic Stability: Microsomal incubation assays.
Target Identification
High-throughput screening against kinase libraries or GPCR panels could reveal lead targets. Molecular docking studies using the sulfonyl group as a hydrogen bond acceptor may prioritize enzymes like COX-2 or 5-HT receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume